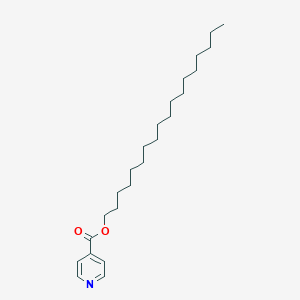

Octadecyl isonicotinate

Description

Properties

IUPAC Name |

octadecyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-24(26)23-18-20-25-21-19-23/h18-21H,2-17,22H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJNEIVBJLMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333726 | |

| Record name | Octadecyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103225-02-1 | |

| Record name | Octadecyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Putative Mechanism of Action of Octadecyl Isononicotinate

Introduction

Octadecyl isonicotinate, a lipophilic derivative of isonicotinic acid, is a compound of interest for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis. While direct comprehensive studies on its mechanism of action are not extensively available, its structural analogy to the cornerstone anti-tuberculosis drug, isoniazid, provides a strong foundation for a proposed mechanism. This guide synthesizes the current understanding of isoniazid's mode of action and extrapolates it to this compound, presenting a scientifically grounded hypothesis for its function. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.

This compound is theorized to function as a prodrug, requiring initial bioactivation to exert its antimycobacterial effect. This activation process is a two-stage cascade: first, the hydrolysis of the ester linkage to release the active isonicotinic acid moiety, and second, the enzymatic conversion of isonicotinic acid into a potent inhibitor of mycolic acid biosynthesis, a pathway critical for the integrity of the mycobacterial cell wall.

Part 1: The Prodrug Activation Cascade

The proposed mechanism of action for this compound hinges on its conversion to an active form within the mycobacterial cell. This process can be dissected into two critical steps.

Stage 1: Hydrolysis to Isonicotinic Acid and Octadecanol

The initial and prerequisite step in the bioactivation of this compound is the cleavage of its ester bond. This hydrolysis reaction is likely catalyzed by esterases present within Mycobacterium tuberculosis, yielding isonicotinic acid and octadecanol.

-

Isonicotinic Acid: This is the key pharmacophore that, following further activation, will target the mycolic acid synthesis pathway. The liberation of this polar molecule from its lipophilic prodrug form is essential for its subsequent enzymatic interactions.

-

Octadecanol: Also known as stearyl alcohol, this long-chain fatty alcohol is a naturally occurring compound found in various organisms.[1] Its primary roles in biological systems are as a metabolite and a structural component of waxes.[1] In the context of this mechanism, octadecanol is considered a byproduct of the initial hydrolysis and is not expected to contribute directly to the antimycobacterial activity. It is primarily used in cosmetics as an emollient and stabilizer.[2][3]

Figure 1: Proposed Hydrolysis of this compound.

Stage 2: Activation of Isonicotinic Acid by KatG

Following its release, isonicotinic acid is believed to undergo a similar activation pathway to the well-characterized prodrug, isoniazid.[4][5][6] This activation is a critical step and is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[4][5][6]

The activation process involves the oxidation of the isonicotinic acid, leading to the formation of a highly reactive isonicotinoyl radical.[7][8][9] This radical species is the key intermediate that will ultimately form the inhibitory complex. The activity of KatG is paramount, and mutations in the katG gene are a primary mechanism of isoniazid resistance in clinical isolates of M. tuberculosis.[4]

Figure 2: KatG-mediated Activation of Isonicotinic Acid.

Part 2: Inhibition of Mycolic Acid Biosynthesis

The ultimate target of the activated form of this compound is the mycolic acid biosynthesis pathway, an essential process for the survival and virulence of M. tuberculosis.

The Target: Mycolic Acid Synthesis and the FAS-II System

Mycolic acids are long-chain fatty acids that are major components of the mycobacterial cell wall, providing a robust, impermeable barrier.[10][11] Their synthesis is a multi-step process involving two fatty acid synthase (FAS) systems: FAS-I for the synthesis of shorter chain fatty acids and FAS-II for the elongation of these precursors into the very long meromycolic acid chains.[10][11]

Formation of the Isonicotinoyl-NAD Adduct

The highly reactive isonicotinoyl radical, generated by KatG, spontaneously reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor within the bacterial cell.[5][8][12] This reaction forms a covalent isonicotinoyl-NAD adduct.[5][8][12] This adduct is the true active inhibitor that targets the FAS-II system.

Inhibition of InhA

The primary target of the isonicotinoyl-NAD adduct is the enoyl-acyl carrier protein reductase, known as InhA.[13][14][15] InhA is a key enzyme in the FAS-II elongation cycle, responsible for the reduction of trans-2-enoyl-ACP. The isonicotinoyl-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA, effectively blocking its active site and preventing the binding of its natural substrate.[14][16]

The inhibition of InhA halts the elongation of fatty acids, thereby disrupting the synthesis of mycolic acids.[13] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Figure 3: Inhibition of InhA in the Mycolic Acid Pathway.

Part 3: Experimental Protocols for Mechanistic Validation

To investigate and validate the proposed mechanism of action for this compound, a series of in vitro and whole-cell assays can be employed.

Protocol 1: In Vitro KatG Activity Assay

This assay measures the ability of KatG to activate a substrate, which can be adapted to use isonicotinic acid. The oxidation of the substrate is coupled to the reduction of a chromogenic indicator.

Materials:

-

Recombinant M. tuberculosis KatG

-

Isonicotinic acid

-

Nitroblue tetrazolium (NBT)

-

Hydrogen peroxide (H₂O₂)

-

Potassium phosphate buffer (pH 7.0)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NBT, and KatG enzyme.

-

Initiate the reaction by adding isonicotinic acid and H₂O₂.

-

Monitor the reduction of NBT by measuring the increase in absorbance at 560 nm over time.[4]

-

A control reaction without isonicotinic acid should be run to account for any background NBT reduction.

-

The rate of NBT reduction is proportional to the KatG-mediated oxidation of isonicotinic acid.

Protocol 2: In Vitro InhA Inhibition Assay

This assay determines the inhibitory potential of the generated isonicotinoyl-NAD adduct on the enzymatic activity of InhA.

Materials:

-

Recombinant M. tuberculosis InhA

-

Isonicotinoyl-NAD adduct (synthesized or generated in situ)

-

NADH

-

2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

Tris-HCl buffer (pH 8.0)

-

Spectrophotometer

Procedure:

-

Prepare the isonicotinoyl-NAD adduct by reacting isonicotinic acid with NAD⁺ in the presence of a suitable activating system (e.g., KatG and H₂O₂).

-

In a reaction mixture, combine Tris-HCl buffer, NADH, and InhA.

-

Add varying concentrations of the isonicotinoyl-NAD adduct.

-

Initiate the reaction by adding the DD-CoA substrate.

-

Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm.[16]

-

Calculate the IC₅₀ value of the adduct to determine its inhibitory potency against InhA.

Protocol 3: Whole-Cell Mycobacterial Growth Inhibition Assay

This assay assesses the overall antimycobacterial activity of this compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Resazurin sodium salt solution

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis.

-

Include positive (e.g., isoniazid) and negative (vehicle control) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Add resazurin solution to each well and incubate for a further 24-48 hours.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (600 nm) to determine cell viability.

-

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.

Summary and Future Directions

The proposed mechanism of action for this compound, based on its structural similarity to isoniazid, presents a compelling hypothesis for its antimycobacterial activity. The key steps involve intracellular hydrolysis to isonicotinic acid, followed by KatG-mediated activation to an isonicotinoyl radical, which then forms an inhibitory adduct with NAD⁺, ultimately blocking mycolic acid synthesis through the inhibition of InhA.

Future research should focus on direct experimental validation of these steps. This includes confirming the enzymatic hydrolysis of this compound within mycobacteria, detecting the formation of the isonicotinoyl-NAD adduct in treated cells, and characterizing the interaction of this adduct with purified InhA. Furthermore, investigating the activity of this compound against isoniazid-resistant strains of M. tuberculosis, particularly those with mutations in katG, would provide crucial insights into its potential as a novel therapeutic agent.

References

-

Wei, J., et al. (2014). Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production. Antimicrobial Agents and Chemotherapy, 58(11), 6645–6653. [Link]

-

Ando, H., et al. (2011). Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(5), 2217–2224. [Link]

-

Rozwarski, D. A., et al. (1998). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of Biological Chemistry, 273(18), 10827–10832. [Link]

-

Ataman Kimya. (n.d.). 1-OCTADECANOL. Retrieved from [Link]

-

Grzegorzewicz, M., et al. (2012). New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics. Journal of Medicinal Chemistry, 55(15), 6532–6543. [Link]

-

Manjunatha, U., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Science, 347(6221), 553-557. [Link]

- Stoll, A. (1956). U.S. Patent No. 2,748,137. Washington, DC: U.S.

-

Goodwin, D. C., et al. (2011). Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases. Journal of Biological Chemistry, 286(44), 38260–38269. [Link]

-

Hillar, A., et al. (2011). Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities. Journal of Inorganic Biochemistry, 105(12), 1674–1682. [Link]

-

Vilchèze, C., & Jacobs, Jr., W. R. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology, 61, 35-50. [Link]

-

Dessen, A., et al. (1995). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 34(49), 16257–16262. [Link]

-

ResearchGate. (n.d.). Reaction of anionic or radical isonicotinic acyl agents with NADH... Retrieved from [Link]

-

Gupta, R. C., & Shukla, O. P. (1979). Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid by Sarcina sp. Journal of Biosciences, 1(3), 223–234. [Link]

-

The Ukrainian Biochemical Journal. (2017). Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation. The Ukrainian Biochemical Journal, 89(5), 71-79. [Link]

-

Wei, J., et al. (2003). Hydrogen Peroxide-Mediated Isoniazid Activation Catalyzed by Mycobacterium tuberculosis Catalase−Peroxidase (KatG) and Its S315T Mutant. Biochemistry, 42(21), 6545–6551. [Link]

-

Li, Y., et al. (2019). Molecular mechanism for the activation of the anti-tuberculosis drug isoniazid by Mn(III): First detection and unequivocal identification of the critical N-centered isoniazidyl radical and its exact location. Free Radical Biology and Medicine, 139, 129–137. [Link]

-

Frontiers in Chemistry. (2021). Structural Modification of a Novel Inhibitor for Mycobacterium Enoyl-Acyl Carrier Protein Reductase Assisted by In Silico Docking Simulation. Frontiers in Chemistry, 8, 621431. [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

-

Shoen, C. M., et al. (2011). A Novel Metabolite of Antituberculosis Therapy Demonstrates Host Activation of Isoniazid and Formation of the Isoniazid-NAD+ Adduct. Antimicrobial Agents and Chemotherapy, 55(12), 5649–5655. [Link]

-

Frontiers in Microbiology. (2022). Identifying the Novel Inhibitors Against the Mycolic Acid Biosynthesis Pathway Target “mtFabH” of Mycobacterium tuberculosis. Frontiers in Microbiology, 13, 868926. [Link]

-

Wei, J., et al. (2000). Role of Superoxide in Catalase-Peroxidase-Mediated Isoniazid Action against Mycobacteria. Antimicrobial Agents and Chemotherapy, 44(8), 2157–2162. [Link]

-

Manca, C., et al. (1999). Mycobacterium tuberculosis Catalase and Peroxidase Activities and Resistance to Oxidative Killing in Human Monocytes In Vitro. Infection and Immunity, 67(10), 5413–5416. [Link]

-

Rawat, R., et al. (2003). The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase. Journal of Biological Chemistry, 278(44), 43371–43377. [Link]

-

Taylor & Francis. (n.d.). Isonicotinic acid – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). WO2004056778A1 - Process for the synthesis of isonicotinic acid hydrazide.

-

PubChem. (n.d.). Stearyl Alcohol. Retrieved from [Link]

-

Belardinelli, J. M., et al. (2016). INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE. ACS Infectious Diseases, 2(11), 772–782. [Link]

-

Lei, B., et al. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. Journal of Biological Chemistry, 275(4), 2520–2526. [Link]

-

MDPI. (2022). Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant-Derived Metabolites: An In Silico Study. Antibiotics, 11(1), 101. [Link]

-

Boshoff, H. I., et al. (2018). Reinvestigation of the structure-activity relationships of isoniazid. Journal of Medicinal Chemistry, 61(19), 8769–8784. [Link]

-

ResearchGate. (n.d.). Drugs that Inhibit Mycolic Acid Biosynthesis in Mycobacterium tuberculosis. Retrieved from [Link]

-

MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 690. [Link]

-

ResearchGate. (n.d.). (A) Inhibition of InhA activity by adducts formed in the presence of... Retrieved from [Link]

-

He, X., et al. (2014). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 22(1), 406–421. [Link]

-

Ataman Kimya. (n.d.). SATURATED OCTADECANOL (STEARYL ALCOHOL). Retrieved from [Link]

-

Wikipedia. (n.d.). Stearyl alcohol. Retrieved from [Link]

Sources

- 1. Stearyl Alcohol | C18H38O | CID 8221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. Stearyl alcohol - Wikipedia [en.wikipedia.org]

- 4. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism for the activation of the anti-tuberculosis drug isoniazid by Mn(III): First detection and unequivocal identification of the critical N-centered isoniazidyl radical and its exact location - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Lipophilicity and Solubility of Octadecyl Isonicotinate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of Octadecyl Isonicotinate, specifically its lipophilicity and solubility. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to explore the underlying principles and practical methodologies essential for accurately characterizing this highly lipophilic molecule. We delve into the causal relationships between its unique chemical structure—a polar isonicotinate head and a long C18 alkyl tail—and its behavior in various solvent systems. The guide offers detailed, field-tested protocols for determining the octanol-water partition coefficient (LogP) and both thermodynamic and kinetic solubility. Each protocol is presented as a self-validating system, emphasizing the scientific integrity required in pharmaceutical and materials science research. By synthesizing theoretical knowledge with practical experimental workflows, this document serves as an authoritative resource for leveraging the properties of this compound in applications ranging from drug formulation to advanced sensor development.

Section 1: Introduction to this compound

Chemical Identity and Structure

This compound (CAS No. 103225-02-1) is an ester composed of isonicotinic acid and octadecanol.[1][2] It is also widely known in specialized fields as Hydrogen Ionophore IV or ETH 1778, highlighting its primary application in the fabrication of potentiometric pH sensors.[3] The molecule's structure is fundamentally amphipathic, featuring a hydrophilic pyridine-based head group and a long, hydrophobic C18 alkyl chain. This duality is the primary determinant of its physicochemical behavior.

The isonicotinate moiety, with its nitrogen atom and ester linkage, provides a site for polar interactions, including hydrogen bonding. In contrast, the octadecyl tail is a classic example of a non-polar, lipophilic group that dominates the molecule's overall character, driving its affinity for lipid and non-polar environments.[4]

| Property | Value | Source |

| IUPAC Name | octadecyl pyridine-4-carboxylate | [2] |

| Synonyms | Hydrogen Ionophore IV, ETH 1778, 4-Pyridinecarboxylic acid, octadecyl ester | [1][2][3] |

| CAS Number | 103225-02-1 | [3] |

| Molecular Formula | C₂₄H₄₁NO₂ | [1][3] |

| Molecular Weight | 375.59 g/mol | [1][3] |

The Dichotomy of its Structure: A Lipophilic Tail and a Polar Head

The defining characteristic of this compound is its structural dichotomy.

-

The Lipophilic Domain: The 18-carbon alkyl chain confers extremely high lipophilicity. This makes the molecule readily soluble in non-polar organic solvents and lipids. In the context of drug development, this property is critical for processes like cell membrane permeation.[5]

-

The Polar Domain: The isonicotinate head group contains two potential hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen). This allows for limited interaction with polar solvents and surfaces, although this effect is largely overshadowed by the hydrophobic tail.

This structural combination explains its utility as both a skin-conditioning emollient in cosmetics, where the alkyl chain provides lubrication, and as an ionophore in sensors, where it resides within a lipophilic polymer membrane to carry ions.[3][4]

Section 2: The Theoretical Framework of Lipophilicity and Solubility

Defining Lipophilicity: LogP and LogD

Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a cornerstone of pharmaceutical science.[6] It is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[6] For practical use, this is expressed in a logarithmic scale as LogP .[6]

For ionizable compounds, the distribution coefficient (LogD) is used. It considers all forms of the compound (neutral and ionized) at a specific pH.[6] Given that the pyridine nitrogen in this compound can be protonated in acidic conditions, its LogD will be pH-dependent.

The "Why": Impact on Drug Development and ADMET

Lipophilicity and solubility are not abstract parameters; they are critical predictors of a drug candidate's success.[7]

-

Absorption: A molecule must cross the lipid bilayers of cell membranes in the gastrointestinal tract to be absorbed. Adequate lipophilicity is required for this passive diffusion. However, extremely high lipophilicity, as expected for this compound, can lead to poor aqueous solubility, preventing the drug from dissolving in the gut in the first place—a prerequisite for absorption.[7][]

-

Distribution: Highly lipophilic compounds tend to distribute into fatty tissues, which can lead to long half-lives and potential accumulation.[5]

-

Metabolism & Toxicity: High lipophilicity can lead to increased metabolic turnover and, in some cases, toxicity.[7]

Therefore, characterizing these properties is a mandatory early step to avoid late-stage failures in drug development.[9]

Section 3: Experimental Determination of Lipophilicity (LogP)

The Challenge of High Lipophilicity

Measuring the LogP of highly lipophilic compounds like this compound (expected LogP > 5) presents a significant challenge. The aqueous concentration can be exceedingly low, often falling below the detection limits of standard analytical techniques like UV-Vis spectroscopy. This necessitates methods with high sensitivity or indirect approaches.

Methodology 1: The Shake-Flask Method (OECD 107) - The Gold Standard

-

Causality Behind the Choice: This method is considered the "gold standard" because it is a direct measurement of the partitioning of a compound between n-octanol and water at equilibrium. Its strength lies in its thermodynamic validity. However, it is low-throughput and can be difficult for compounds with very high or very low LogP values.[10]

-

Detailed Step-by-Step Protocol:

-

Preparation: Prepare mutually saturated solvents by mixing n-octanol and water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate for at least 24 hours.

-

Stock Solution: Prepare a stock solution of this compound in the phase in which it is more soluble (n-octanol). The concentration should be chosen to ensure the minor component (in the aqueous phase) is detectable.

-

Partitioning: In a glass centrifuge tube, combine a precise volume of the octanol stock solution with a precise volume of the saturated aqueous phase (e.g., 5 mL of each).

-

Equilibration: Agitate the tube at a constant temperature (e.g., 25°C) on a shaker for a sufficient time to reach equilibrium. For highly lipophilic compounds, this can take up to 24 hours. Avoid vigorous shaking that could cause emulsification.

-

Phase Separation: Centrifuge the tube at high speed (e.g., 3000 x g for 15 minutes) to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Be extremely careful not to disturb the interface or transfer any of the other phase.

-

Quantification: Determine the concentration of this compound in each phase using a validated analytical method, typically HPLC-UV or LC-MS/MS for the required sensitivity.

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ (C_octanol / C_water).

-

-

Self-Validating System: Trustworthiness is established by performing a mass balance. The total amount of compound measured in both phases after the experiment should be within 90-110% of the initial amount added.

Methodology 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Causality Behind the Choice: RP-HPLC offers a rapid, high-throughput, and reliable indirect method for LogP determination, especially for highly lipophilic compounds where the shake-flask method fails.[11][12] The principle is that a compound's retention time on a non-polar (e.g., C18) stationary phase correlates with its lipophilicity.[13]

-

Detailed Step-by-Step Protocol:

-

System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector.

-

Mobile Phase: Prepare an isocratic mobile phase of methanol (or acetonitrile) and water. The exact ratio is critical and should be optimized to achieve reasonable retention times (k' between 0.5 and 10).

-

Calibration Standards: Select a series of 5-7 reference compounds with known LogP values that bracket the expected LogP of this compound.

-

Analysis: Inject the test compound and each standard onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

Calculate Retention Factor (k'): For each compound, calculate k' using the formula: k' = (t_R - t_0) / t_0.

-

Create Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Determine LogP: Using the log(k') value of this compound, calculate its LogP using the regression equation from the calibration curve.

-

-

Self-Validating System: The validity of the measurement is confirmed by the quality of the calibration curve. A correlation coefficient (R²) > 0.98 is required for the standard curve to be considered reliable.

Section 4: Experimental Determination of Solubility

Differentiating Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements that answer different questions in the development process.[14]

-

Thermodynamic Solubility: This is the "true" solubility of a compound, measured when a system has reached equilibrium between the dissolved and undissolved (solid) states.[15] It is a critical parameter for pre-formulation and biopharmaceutical classification.[16] The shake-flask method is the standard approach.[14]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) into an aqueous buffer.[17][18] It is a high-throughput assay used in early discovery to flag compounds that might precipitate out of solution under assay conditions or upon dilution.[9][17]

Methodology 1: Thermodynamic "Shake-Flask" Solubility Assay

-

Causality Behind the Choice: This method is chosen when an accurate, definitive value of a compound's maximum dissolved concentration at equilibrium is required. This data is essential for developing formulations and understanding potential dissolution rate limitations for oral absorption.[16]

-

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, Simulated Gastric Fluid, ethanol, propylene glycol). The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[15]

-

Sample Processing: After incubation, allow the vials to stand to let the excess solid settle.

-

Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove any remaining undissolved particles, either filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) or centrifuge at high speed and sample the supernatant.

-

Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered/centrifuged sample and quantify its concentration using a validated HPLC-UV or LC-MS/MS method.

-

Reporting: Report the solubility in units such as µg/mL or µM.

-

-

Self-Validating System: The system is considered at equilibrium if solubility measurements taken at two consecutive time points (e.g., 24h and 48h) are statistically identical. Visual confirmation of remaining solid material in the vial before sampling is also mandatory.

Methodology 2: Kinetic Solubility Assay via Nephelometry

-

Causality Behind the Choice: This high-throughput method is selected during early-stage discovery to quickly assess hundreds of compounds.[9] It mimics the common practice of diluting DMSO stock solutions into aqueous assay buffers, immediately identifying compounds prone to precipitation, which can cause artifacts in biological screens.[18]

-

Detailed Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Compound Addition: Using a liquid handler, rapidly add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering caused by precipitated particles.[18]

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility limit. High and low solubility control compounds must be run on every plate for validation.

-

-

Self-Validating System: The assay's performance is validated by the consistent results of the control compounds. A low-solubility control should precipitate at a known concentration, while a high-solubility control should remain clear across the tested range.

Section 5: Data Interpretation and Practical Considerations

Expected Values and Behavior for this compound

-

Lipophilicity: Based on its C18 chain, the LogP is expected to be very high, likely in the range of 7-9. This places it in the category of "greasy" or highly lipophilic molecules.

-

Aqueous Solubility: Thermodynamic aqueous solubility is expected to be extremely low, likely in the ng/mL to low µg/mL range, classifying it as practically insoluble.[3]

-

Organic Solubility: It is expected to be freely soluble in non-polar solvents like hexane, toluene, and dichloromethane, and moderately soluble in polar aprotic solvents.[3]

-

Kinetic Solubility: Due to its high lipophilicity, it is highly likely to precipitate rapidly when a concentrated DMSO stock is diluted into an aqueous buffer. The kinetic solubility is therefore expected to be low.

Addressing Challenges

-

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave it into isonicotinic acid and octadecanol.[3] Stability assays in relevant buffers should be conducted by monitoring the appearance of degradation products via LC-MS over time.

-

"Sticky" Compound Behavior: Highly lipophilic compounds often adsorb to plastic and glass surfaces, leading to artificially low concentration measurements. Using low-adsorption labware (e.g., silanized glass or specific polypropylene) and including a mild surfactant in analytical mobile phases can mitigate this.

-

Solvent Selection: For synthesis and storage, low-polarity solvents are recommended. For biological assays requiring aqueous buffers, the use of emulsifiers or formulation strategies like lipid-based delivery systems may be necessary.[3][19]

Section 6: Conclusion: A Senior Scientist's Perspective

This compound is a molecule of extremes. Its profoundly high lipophilicity and consequently low aqueous solubility are not merely data points but are the central, defining features that govern its application and handling. For the drug development professional, this compound represents a classic formulation challenge: how to solubilize a "brick dust" molecule to achieve bioavailability. The protocols and principles outlined herein underscore that a multi-faceted approach is necessary. Kinetic solubility data provides an early warning, while thermodynamic solubility and LogP measurements are essential for designing rational formulation strategies, such as lipid-based drug delivery systems. For the materials scientist developing sensors, these same properties are advantageous, ensuring the molecule remains anchored within a lipophilic membrane. A thorough, mechanistically-driven understanding of lipophilicity and solubility is therefore indispensable for unlocking the full potential of this and other challenging molecules.

References

-

Importance of Solubility and Lipophilicity in Drug Development . (2021-02-01). AZoLifeSciences. Available from: [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Asian Journal of Chemistry. Available from: [Link]

-

Kempińska, D., et al. (2019-01-28). State of the art and prospects of methods for determination of lipophilicity of chemical compounds . Trends in Analytical Chemistry. Available from: [Link]

-

ADME Solubility Assay . BioDuro. Available from: [Link]

-

Drug solubility: why testing early matters in HTS . (2023-04-06). BMG LABTECH. Available from: [Link]

-

Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP . National Institutes of Health (NIH). Available from: [Link]

-

This compound . National Center for Biotechnology Information, PubChem. Available from: [Link]

-

This compound . MySkinRecipes. Available from: [Link]

-

In vitro solubility assays in drug discovery . National Institutes of Health (NIH). Available from: [Link]

-

Thermodynamic Solubility Assay . Evotec. Available from: [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . (2022-10-01). National Institutes of Health (NIH). Available from: [Link]

-

HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design . Chromatography Online. Available from: [Link]

-

Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs . (2024-09-18). Symmetric. Available from: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System . Agilent. Available from: [Link]

-

The experimental lipophilicity (logPTLC) for compounds 1-24 . ResearchGate. Available from: [Link]

-

Lipophilicity Descriptors: Understanding When to Use LogP & LogD . ACD/Labs. Available from: [Link]

-

(PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds . ResearchGate. Available from: [Link]

-

Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery . (2017-10-20). Available from: [Link]

-

Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method . National Institutes of Health (NIH). Available from: [Link]

-

Role of Lipophilicity in Drug Formulation Development . (2024-11-16). Pharma Specialists. Available from: [Link]

-

On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents . ResearchGate. Available from: [Link]

-

Methods for Determination of Lipophilicity . (2022-08-25). Encyclopedia.pub. Available from: [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide . MDPI. Available from: [Link]

-

LogP—Making Sense of the Value . ACD/Labs. Available from: [Link]

Sources

- 1. 103225-02-1 | this compound - AiFChem [aifchem.com]

- 2. This compound | C24H41NO2 | CID 517813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Hydrogen Ionophore IV [benchchem.com]

- 4. This compound [myskinrecipes.com]

- 5. Role of Lipophilicity in Drug Formulation Development [pharmaspecialists.com]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. azolifesciences.com [azolifesciences.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. asianpubs.org [asianpubs.org]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. evotec.com [evotec.com]

- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. symmetric.events [symmetric.events]

An In-depth Technical Guide to the Potential Therapeutic Applications of Isonicotinate Esters

Introduction

Isonicotinate esters, derivatives of isonicotinic acid (pyridine-4-carboxylic acid), represent a versatile and privileged scaffold in medicinal chemistry. The isonicotinoyl motif is a key component of several established drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis. The inherent biological activity of the pyridine ring, combined with the tunable physicochemical properties afforded by the ester functionality, has made this class of compounds a fertile ground for drug discovery and development. Esterification of the parent carboxylic acid allows for the systematic modification of properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the current landscape and future potential of isonicotinate esters as therapeutic agents. We will delve into their diverse biological activities, exploring the underlying mechanisms of action and structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to guide future research and development in this promising area.

Therapeutic Applications and Mechanisms of Action

Isonicotinate esters and their derivatives have demonstrated a broad spectrum of biological activities, with the most prominent applications being in antitubercular, anti-inflammatory, anticancer, and neuroprotective therapies.

Antitubercular Activity

The most well-established therapeutic application of the isonicotinic acid scaffold is in the treatment of tuberculosis (TB). Isoniazid (isonicotinic acid hydrazide, INH) has been a first-line anti-TB drug for decades. However, the rise of multidrug-resistant TB (MDR-TB) has necessitated the development of new agents that can overcome resistance mechanisms.

Mechanism of Action: Inhibition of InhA

Isoniazid itself is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form then covalently adducts with NAD+ to form an INH-NAD adduct, which is a potent inhibitor of the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall synthesis, leading to bacterial cell death.

A significant portion of INH resistance arises from mutations in the katG gene, which prevents the activation of the prodrug. Therefore, a key strategy in developing new antitubercular agents is to design direct inhibitors of InhA that do not require KatG activation. Isonicotinate esters and related derivatives are being actively explored for this purpose.

Logical Flow: Overcoming Isoniazid Resistance

Caption: Overcoming INH resistance by bypassing KatG activation.

Structure-Activity Relationship (SAR)

For isonicotinic acid hydrazide derivatives, the hydrazide moiety is crucial for activity. However, modifications to this group, such as forming hydrazones, can lead to potent antitubercular compounds. SAR studies have revealed that lipophilicity is a key determinant of activity.

-

Lipophilicity: Increasing the lipophilicity of INH derivatives, for example, by incorporating long alkyl chains, can enhance permeation into the mycobacterial cell and improve activity. One study found that isonicotinic acid N'-tetradecanoyl-hydrazide was more active than isoniazid itself.

-

Pyridine Ring: The pyridine ring is optimal for activity, and modifications such as moving the nitrogen to the 2- or 3-position, or replacing it with other heterocycles, generally lead to a significant loss of potency.

-

Substitutions: Substitution at the 2-position of the pyridine ring is tolerated, whereas substitution at the 3-position is not.

Anti-inflammatory Activity

Isonicotinate esters have emerged as promising candidates for the development of novel anti-inflammatory agents. Dexamethasone isonicotinate is a known corticosteroid ester with anti-inflammatory properties. More recent research has focused on isonicotinates that function as potent inhibitors of Reactive Oxygen Species (ROS).

Mechanism of Action: ROS Inhibition

Inflammation is a complex biological response often associated with the overproduction of ROS by immune cells. These highly reactive molecules can cause oxidative damage and perpetuate the inflammatory cascade. Therefore, suppressing ROS overproduction is a viable therapeutic strategy. Certain isonicotinate esters have been shown to be exceptionally potent ROS inhibitors, with some derivatives exhibiting significantly greater activity than the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.

Experimental Workflow: Screening for ROS Inhibition

Caption: Workflow for evaluating isonicotinates as ROS inhibitors.

Structure-Activity Relationship (SAR)

In a series of synthesized isonicotinates, anti-inflammatory activity was found to be closely linked to the lipophilicity and the nature of the linker group.

-

Lipophilicity: Interestingly, and in contrast to some antitubercular SAR, compounds with lower lipophilicity demonstrated exceptionally high anti-inflammatory/ROS inhibitory activities.

-

Linker and Chain Length: The use of a para-aminophenol linker was found to be beneficial. Lipophilic chains of moderate length attached to this linker, such as a butyryl group, were more effective than shorter (acetyl) or longer chains.

Anticancer Activity

The pyridine scaffold is present in numerous kinase inhibitors used in cancer therapy, and there is growing evidence that isonicotinate esters may also possess anticancer properties.

Potential Mechanism of Action: PI3K/Akt Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several quinazoline-based and pyridine-containing compounds have been developed as PI3K/Akt inhibitors. While direct evidence for isonicotinate esters is still emerging, the structural similarity to known inhibitors suggests they could function by targeting key kinases in this pathway, such as PI3K or Akt itself. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Signaling Pathway: PI3K/Akt Inhibition

Spectroscopic Data of Octadecyl Isonicotinate: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for octadecyl isonicotinate (C₂₄H₄₁NO₂), a compound of significant interest in various research and development fields. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental considerations for its accurate acquisition and interpretation.

Introduction to this compound

This compound is an ester composed of isonicotinic acid (also known as pyridine-4-carboxylic acid) and octadecanol. Its long alkyl chain imparts lipophilic properties, making it a subject of interest in areas such as drug delivery systems, materials science, and as a component in the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are paramount for its application, and spectroscopic techniques are the cornerstone of this characterization.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a pyridine ring, an ester functional group, and a long saturated alkyl chain. Each of these components will give rise to characteristic signals in the various spectra discussed below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the isonicotinate moiety and the aliphatic protons of the long octadecyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.75 | Doublet | 2H | H-2, H-6 (Pyridine ring) |

| ~7.85 | Doublet | 2H | H-3, H-5 (Pyridine ring) |

| ~4.30 | Triplet | 2H | -O-CH₂ -(CH₂)₁₆CH₃ |

| ~1.75 | Quintet | 2H | -O-CH₂-CH₂ -(CH₂)₁₅CH₃ |

| ~1.25 | Multiplet | 30H | -O-(CH₂)₂-(CH₂)₁₅ -CH₃ |

| ~0.88 | Triplet | 3H | -O-(CH₂)₁₇-CH₃ |

Data Interpretation:

The downfield region of the spectrum is dominated by the signals from the pyridine ring. The protons ortho to the nitrogen atom (H-2 and H-6) are the most deshielded due to the electron-withdrawing effect of the nitrogen and appear as a doublet around 8.75 ppm. The protons meta to the nitrogen (H-3 and H-5) are also deshielded and resonate as a doublet around 7.85 ppm.

The aliphatic region shows the signals for the octadecyl chain. The methylene group directly attached to the ester oxygen (-O-CH₂-) is deshielded by the electronegative oxygen and appears as a triplet at approximately 4.30 ppm. The terminal methyl group (-CH₃) of the alkyl chain is the most shielded and gives a triplet at around 0.88 ppm. The large multiplet centered around 1.25 ppm corresponds to the remaining methylene groups of the long alkyl chain.

Experimental Protocol:

A typical ¹H NMR experiment for this compound would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters would include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the range of 0-10 ppm. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Octadecyl isonicotinate chemical structure and IUPAC name

An In-Depth Technical Guide to Octadecyl Isonicotinate

Authored by a Senior Application Scientist

Abstract

This compound, a significant long-chain aliphatic ester of isonicotinic acid, represents a molecule of dual utility, bridging the fields of analytical chemistry and cosmetic science. Known scientifically as octadecyl pyridine-4-carboxylate, this compound is distinguished by its amphiphilic character, arising from a hydrophilic pyridine head group and a lipophilic 18-carbon alkyl chain. This unique structure underpins its primary applications as a highly selective hydrogen ionophore in electrochemical sensors and as a functional emollient in dermatological formulations. This guide provides a comprehensive technical overview of its chemical structure, synthesis methodologies, key applications, and future potential, tailored for researchers and development professionals.

Chemical Identity and Molecular Structure

The functionality of this compound is intrinsically linked to its molecular architecture. A thorough understanding of its structure is paramount for its effective application.

IUPAC Name and Synonyms

-

IUPAC Name: octadecyl pyridine-4-carboxylate[1]

-

Common Synonyms: Hydrogen Ionophore IV, ETH 1778, 4-Pyridinecarboxylic acid, octadecyl ester[2]

Structural Elucidation

This compound is an ester formed from isonicotinic acid (also known as pyridine-4-carboxylic acid) and octadecanol (stearyl alcohol). The molecule can be deconstructed into two key functional moieties:

-

The Isonicotinate "Head": This is a pyridine ring carboxylated at the 4-position. The nitrogen atom in the pyridine ring provides a site for protonation, which is fundamental to its ionophoric activity. The aromatic nature of the ring contributes to the molecule's overall stability.

-

The Octadecyl "Tail": This is a long, saturated 18-carbon alkyl chain (C18H37). This extensive lipophilic tail ensures high solubility in nonpolar environments, such as the PVC membranes used in ion-selective electrodes and the lipid matrices of cosmetic formulations.[1][3]

The ester linkage (-COO-) covalently connects these two moieties, creating an amphiphilic molecule with distinct regional properties.

Caption: Functional components of the this compound molecule.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various matrices and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₄₁NO₂ | [1][2] |

| Molecular Weight | 375.59 g/mol | [1][2] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=NC=C1 | [1] |

| InChI Key | VXDJNEIVBJLMMZ-UHFFFAOYSA-N | [1][2] |

| Purity | Typically ≥95% for research grades | [4] |

Synthesis Methodologies: A Strategic Approach

The synthesis of this compound can be approached via several established routes. The choice of method is often a strategic decision based on desired yield, purity requirements, and available starting materials. The two most prevalent methods are Fischer-Speier esterification and the use of an activated acyl chloride intermediate.

Protocol 1: Fischer-Speier Esterification

This is the most direct route, involving the acid-catalyzed reaction between isonicotinic acid and octadecanol.

-

Principle: The reaction is a reversible equilibrium. To drive it toward the ester product, water, a byproduct, must be removed.[1] The high boiling points of the reactants and product make azeotropic distillation with a Dean-Stark apparatus a highly effective strategy.[1]

-

Step-by-Step Methodology:

-

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with equimolar amounts of isonicotinic acid and octadecanol.

-

Add a suitable solvent that forms an azeotrope with water, such as toluene.

-

Add a catalytic amount (0.1-5 mol%) of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, physically removing it from the reaction and driving the equilibrium to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.

-

Upon completion, cool the reaction mixture, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution), and perform a liquid-liquid extraction.

-

Purify the crude product via column chromatography or recrystallization.

-

-

Causality and Insights: This method is atom-economical but can be slow. The choice of an acid catalyst is critical; its function is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

Protocol 2: Acyl Chloride Intermediate Pathway

To circumvent the equilibrium limitations of direct esterification, a more reactive derivative of isonicotinic acid, isonicotinoyl chloride, is employed. This method is often preferred for its higher yields and faster reaction times.[1]

-

Principle: This is a two-step process. First, the carboxylic acid is converted to a highly reactive acyl chloride. This intermediate then rapidly and irreversibly reacts with the alcohol to form the ester.[1]

-

Step-by-Step Methodology:

-

Step A: Formation of Isonicotinoyl Chloride:

-

In a fume hood, suspend isonicotinic acid in an inert solvent (e.g., dichloromethane).

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, at 0 °C. The use of thionyl chloride is often advantageous as its byproducts (SO₂ and HCl) are gaseous, simplifying purification.[1]

-

Allow the reaction to stir at room temperature or with gentle heating until the evolution of gas ceases.

-

Remove the excess chlorinating agent and solvent under reduced pressure to yield crude isonicotinoyl chloride.

-

-

Step B: Esterification:

-

Dissolve the crude isonicotinoyl chloride and octadecanol in an anhydrous, non-protic solvent.

-

Add a weak, non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger for the HCl byproduct generated.[1] This is crucial to prevent protonation of the alcohol and to drive the reaction forward.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid, base, and brine, followed by drying and solvent evaporation.

-

Purify the final product as described in Protocol 1.

-

-

Caption: Workflow for the acyl chloride synthesis of this compound.

Applications in Research and Industry

The distinct domains of the this compound molecule have been exploited in diverse technological fields.

Electrochemical Sensing: A Selective Proton Carrier

The most prominent research application of this compound is as a hydrogen ionophore (proton carrier) in polymer membrane-based ion-selective electrodes (ISEs) for pH measurement.[1]

-

Mechanism of Action: The ionophore is embedded within a lipophilic membrane, typically made of polyvinyl chloride (PVC) and a plasticizer. The nitrogen atom on the pyridine ring can be reversibly protonated. This allows the ionophore to selectively bind to H⁺ ions at the sample-membrane interface, transport them across the lipophilic membrane, and release them at the internal solution interface. This charge transport across the phase boundary generates a measurable potentiometric signal that correlates with the pH of the sample.[1] Its suitability for measurements in acidic solutions is a key advantage over more basic ionophores.[1]

-

Key Applications:

Caption: Mechanism of H+ transport by this compound in an ISE membrane.

Cosmetic Science: Emollient and Skin Conditioner

In the cosmetics industry, the long alkyl chain of this compound imparts valuable properties.[3]

-

Function: It acts as an emollient and skin-conditioning agent. The octadecyl tail provides lubricating and softening effects, improving the texture and spreadability of formulations like creams and lotions without leaving a greasy residue.[3]

-

Benefits: It enhances the sensory feel of cosmetic products and can aid in the delivery of other active ingredients to the skin due to its compatibility with lipid-based systems.[3]

Perspective in Drug Development

While this compound itself is not an active pharmaceutical ingredient, its core structure—isonicotinic acid—is a well-established scaffold in medicinal chemistry. Isonicotinic acid and its isomers are precursors to a vast number of drugs for treating tuberculosis, cancer, diabetes, and inflammation.[5][6] The esterification with a long alkyl chain, as seen in this compound, is a common strategy in drug development to increase lipophilicity. This modification can enhance membrane permeability, alter pharmacokinetics, and enable formulation into lipid-based drug delivery systems like liposomes or solid lipid nanoparticles. Therefore, this compound serves as a model compound for studies on prodrug design and advanced drug delivery.

Safety and Handling

According to available safety data, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area, are recommended (Precautionary Statements: P261, P280).[2] This product is intended for research use only (RUO) and is not for diagnostic or therapeutic purposes.[1]

Conclusion

This compound is a molecule of significant technical importance, defined by the strategic combination of a polar isonicotinate head and a nonpolar octadecyl tail. This structure is masterfully exploited in its roles as a selective hydrogen ionophore for precise pH sensing and as a high-performance emollient in cosmetics. The synthetic pathways to its creation are well-established and offer flexibility based on laboratory needs. As research into functional materials and drug delivery systems continues to advance, the principles embodied by this compound will undoubtedly inspire further innovation.

References

-

This compound - MySkinRecipes. [Link]

-

Methyl isonicotinate - Wikipedia. [Link]

-

Isonicotinate | C6H4NO2- | CID 3963005 - PubChem - NIH. [Link]

-

Octadecyl nicotinate | C24H41NO2 | CID 251859 - PubChem. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. [Link]

- US3192220A - Reduction of isonicotinic acid esters - Google P

Sources

- 1. This compound|Hydrogen Ionophore IV [benchchem.com]

- 2. 103225-02-1 | this compound - AiFChem [aifchem.com]

- 3. This compound [myskinrecipes.com]

- 4. 103225-02-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

In Silico Investigation of Octadecyl Isonicotinate as a Potential Modulator of Human Fatty Acid Amide Hydrolase (FAAH): A Technical Guide

Introduction: The Convergence of Chemical Space and Biological Targets

In the modern drug discovery paradigm, the exploration of novel chemical entities for therapeutic potential is increasingly driven by computational methodologies.[1] These in silico approaches offer a rapid and cost-effective means to generate hypotheses, prioritize candidates for synthesis and experimental testing, and gain a deeper understanding of molecular recognition processes. This guide provides an in-depth technical walkthrough of a computational workflow to investigate the potential interaction between Octadecyl isonicotinate and human Fatty Acid Amide Hydrolase (FAAH), a well-established therapeutic target.

This compound is a long-chain fatty acid ester characterized by an 18-carbon alkyl tail and an isonicotinate headgroup.[2] While its primary documented application is as a hydrogen ionophore in electrochemical sensors, its structural resemblance to endogenous lipids suggests the possibility of interactions with biological macromolecules involved in lipid metabolism and signaling.

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the degradation of a class of bioactive lipids called fatty acid amides (FAAs).[3] By hydrolyzing these signaling molecules, FAAH terminates their effects on various physiological processes. Inhibition of FAAH has emerged as a promising therapeutic strategy for a range of conditions, and numerous inhibitors have been developed. The enzyme's active site accommodates long alkyl chains, making this compound a plausible candidate for investigation as a potential modulator.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for the in silico evaluation of a small molecule's interaction with a protein target. We will delve into the causality behind each methodological choice, from system preparation to the interpretation of simulation data, thereby providing a self-validating framework for computational inquiry.

Chapter 1: System Preparation - Laying the Foundation for a Robust Simulation

The fidelity of any molecular simulation is fundamentally dependent on the quality of the initial structures of the interacting partners. This chapter details the meticulous process of preparing the protein receptor (FAAH) and the small molecule ligand (this compound) for subsequent docking and molecular dynamics studies.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves obtaining a high-quality 3D structure of this compound. Public databases such as PubChem are excellent resources for this purpose.

Experimental Protocol: Ligand Structure Acquisition and Preparation

-

Obtain 2D Structure: Access the PubChem database and search for "this compound".[2] Download the 2D structure in a suitable format, such as SDF.

-

Generate 3D Conformation: Employ a molecular modeling software, such as Avogadro or the online tools provided by PubChem, to generate a 3D conformation from the 2D structure.[4] This process typically involves a geometry optimization step using a force field to obtain a low-energy conformer.

-

File Format Conversion: Convert the 3D structure to the PDB (Protein Data Bank) format, which is widely compatible with molecular dynamics and docking software.

Protein Preparation: Refining the Macromolecular Target

For this study, we will utilize a crystal structure of human FAAH from the Protein Data Bank (PDB). An ideal starting point is a high-resolution structure co-crystallized with an inhibitor, as this provides valuable information about the binding site. We have selected the PDB entry 2VYA , which is a 2.75 Å resolution structure of a humanized rat FAAH in complex with an inhibitor.[5][6]

Experimental Protocol: Protein Structure Preparation

-

Download PDB File: Access the RCSB Protein Data Bank and download the PDB file for the entry 2VYA.[5]

-

Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallization agents. These should be removed to simplify the system. Molecular visualization software like PyMOL or VMD can be used for this purpose.[7][8][9][10][11]

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they are crucial for proper hydrogen bonding and electrostatic interactions. This can be accomplished using tools within molecular dynamics packages or specialized software.

-

Handle Missing Residues/Atoms: It is essential to check for and address any missing residues or atoms in the crystal structure. Homology modeling or loop modeling tools can be used to build in missing segments. For this tutorial, we will assume the structure is complete.

Chapter 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] It is a powerful tool for generating hypotheses about the binding mode of a ligand to a protein's active site. We will use AutoDock Vina, a widely used open-source docking program.[13][14][15]

Experimental Protocol: Protein-Ligand Docking with AutoDock Vina

-

Prepare Receptor and Ligand for Docking: Convert the cleaned protein PDB file and the ligand PDB file into the PDBQT format, which includes partial charges and atom types required by AutoDock Vina. This can be done using AutoDock Tools.[16]

-

Define the Binding Site (Grid Box): The search space for the docking algorithm is defined by a grid box. For a target with a known co-crystallized ligand, the grid box should be centered on the position of the known ligand to encompass the active site.

-

Run Docking Simulation: Execute the AutoDock Vina program, providing the prepared receptor and ligand files, and the grid box parameters as input.

-

Analyze Docking Results: AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is typically considered the most favorable. These poses should be visually inspected using software like PyMOL or VMD to assess their plausibility and interactions with key active site residues.[17][18]

Data Presentation: Predicted Binding Affinities

| Ligand | Predicted Binding Affinity (kcal/mol) |

| This compound | -8.5 to -10.0 (Hypothetical Range) |

| Reference Inhibitor | Value from literature or redocking |

Note: The binding affinity for this compound is a hypothetical value for illustrative purposes.

Chapter 3: Molecular Dynamics Simulation - Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the time evolution of the protein-ligand complex, providing insights into its stability, dynamics, and the specific interactions that maintain the bound state.[19] We will use GROMACS, a versatile and high-performance MD engine.[20][21]

System Setup and Parameterization

A crucial step in preparing for an MD simulation is the assignment of a force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. We will use the CHARMM36m force field for the protein and the CGenFF (CHARMM General Force Field) for the ligand.[22][23][24][25] The AMBER force field is another excellent and widely used alternative for both proteins and small molecules.[26][27][28][29][30]

Experimental Protocol: GROMACS System Setup

-

Generate Protein Topology: Use the pdb2gmx tool in GROMACS to generate a topology file for the FAAH protein using the CHARMM36m force field.[24]

-

Generate Ligand Topology: Obtain the topology and parameter files for this compound from a server like the CGenFF server.

-

Combine Protein and Ligand: Merge the coordinate files of the protein and the docked ligand into a single complex structure file.

-

Create a Simulation Box and Solvate: Define a simulation box (e.g., a cubic box) around the protein-ligand complex and fill it with water molecules.

-

Add Ions: Add ions to neutralize the system and to mimic a physiological salt concentration.

Simulation Workflow

The MD simulation itself consists of several stages to ensure the system is well-equilibrated before the production run.

Experimental Protocol: GROMACS MD Simulation

-

Energy Minimization: Perform an energy minimization of the system to remove any steric clashes or unfavorable geometries.

-

NVT Equilibration: Conduct a short simulation in the NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.

-

NPT Equilibration: Follow this with a simulation in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to equilibrate the pressure of the system.

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the protein-ligand complex.

Mandatory Visualization: MD Simulation Workflow

Caption: A flowchart of the molecular dynamics simulation workflow.

Chapter 4: Analysis of Simulation Trajectories - Extracting Meaningful Insights

The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms in the system over time. Analysis of this trajectory can provide a wealth of information about the behavior of the protein-ligand complex.

Structural Stability and Flexibility

The Root Mean Square Deviation (RMSD) of the protein backbone atoms relative to the initial structure is a common metric to assess the overall stability of the simulation. The Root Mean Square Fluctuation (RMSF) of individual residues can identify regions of high flexibility.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the binding free energy of the ligand to the protein.[1][31][32][33][34] These methods are computationally less expensive than alchemical free energy calculations and can provide valuable insights into the energetics of binding.

Data Presentation: Binding Free Energy Components (Hypothetical)

| Energy Component | Contribution (kJ/mol) |

| Van der Waals Energy | -150 |

| Electrostatic Energy | -50 |

| Polar Solvation Energy | 120 |

| Nonpolar Solvation Energy | -20 |

| Total Binding Free Energy | -100 |

Interaction Analysis

Visual inspection of the trajectory using VMD or PyMOL can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.[9][35][36]

Mandatory Visualization: In Silico Drug Discovery Workflow

Sources

- 1. hod4.net [hod4.net]

- 2. This compound|Hydrogen Ionophore IV [benchchem.com]

- 3. uniprot.org [uniprot.org]

- 4. PubChem Training Course [nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 8. youtube.com [youtube.com]

- 9. Using VMD - An Introductory Tutorial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dasher.wustl.edu [dasher.wustl.edu]

- 11. CSUPERB Tutorial: Molecular Visualization with PyMOL [people.chem.ucsb.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. GROMACS Tutorials [mdtutorials.com]

- 21. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 22. academiccharmm.org [academiccharmm.org]

- 23. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Force field - GROMACS 2025.1 documentation [manual.gromacs.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hands-on 5: Generating topologies and parameters for small molecules. – Running Molecular Dynamics on Alliance clusters with AMBER [computecanada.github.io]

- 28. Force fields in GROMACS - GROMACS 2026.0 documentation [manual.gromacs.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. chemrxiv.org [chemrxiv.org]

- 31. m.youtube.com [m.youtube.com]

- 32. peng-lab.org [peng-lab.org]

- 33. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 34. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 35. ks.uiuc.edu [ks.uiuc.edu]

- 36. VMD Tutorials [ks.uiuc.edu]

An In-Depth Technical Guide to Octadecyl Isonicotinate Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadecyl isonicotinate and its derivatives represent a compelling class of lipophilic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of these molecules. By incorporating a long octadecyl carbon chain, these derivatives exhibit enhanced lipophilicity, which can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide delves into their established antitubercular activity, emerging anticancer and anti-inflammatory properties, and potential as antifungal and antiviral agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside mechanistic insights visualized through signaling pathway diagrams. This document serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound derivatives.